molecular formula C17H19NO3 B295103 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate

2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate

Cat. No.: B295103
M. Wt: 285.34 g/mol
InChI Key: JUAZECOXJLFJHX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate is a chemical compound that belongs to the class of acrylates. It is widely used in scientific research for various purposes such as drug discovery, biochemical analysis, and physiological studies.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate is not fully understood. However, it is known to act as a fluorescent probe for the detection of biomolecules such as proteins and lipids. It is also believed to interact with cellular membranes and alter their properties, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for the use of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate in scientific research. One potential direction is the development of new fluorescent probes for the detection of biomolecules. Another direction is the synthesis of new biologically active compounds for drug discovery research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.

Synthesis Methods

The synthesis method of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate involves the reaction of benzylamine and 3-(2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate has numerous scientific research applications. It is widely used in drug discovery research as a starting material for the synthesis of various biologically active compounds. It is also used in biochemical analysis as a fluorescent probe for the detection of biomolecules such as proteins and lipids. Additionally, it is used in physiological studies as a tool for investigating the mechanism of action of various drugs and their effects on cellular processes.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C17H19NO3/c1-18(14-15-6-3-2-4-7-15)11-13-21-17(19)10-9-16-8-5-12-20-16/h2-10,12H,11,13-14H2,1H3/b10-9+

InChI Key

JUAZECOXJLFJHX-MDZDMXLPSA-N

Isomeric SMILES

CN(CCOC(=O)/C=C/C1=CC=CO1)CC2=CC=CC=C2

SMILES

CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2

Canonical SMILES

CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2

solubility

42.8 [ug/mL]

Origin of Product

United States

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